molecular formula C11H19ClN2O4 B6306574 (3-Carboxypropyl)trimethylammonium chloride NHS-ester CAS No. 130631-34-4

(3-Carboxypropyl)trimethylammonium chloride NHS-ester

Cat. No.: B6306574
CAS No.: 130631-34-4
M. Wt: 278.73 g/mol
InChI Key: DIZRKQOQIFDROC-UHFFFAOYSA-M
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Description

(3-Carboxypropyl)trimethylammonium chloride NHS-ester is a chemical compound known for its utility in various scientific and industrial applications. It is characterized by the presence of a trimethylammonium group and a carboxypropyl group, which are linked through an NHS-ester functionality. This compound is often used in biochemical research due to its ability to facilitate the conjugation of carboxyl groups to amines, making it a valuable tool in the synthesis of complex molecules.

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2O4.ClH/c1-13(2,3)8-4-5-11(16)17-12-9(14)6-7-10(12)15;/h4-8H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZRKQOQIFDROC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)ON1C(=O)CCC1=O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxypropyl)trimethylammonium chloride NHS-ester typically involves the reaction of (3-Carboxypropyl)trimethylammonium chloride with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent the decomposition of the NHS-ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Carboxypropyl)trimethylammonium chloride NHS-ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The NHS-ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

    Hydrolysis: In the presence of water, the NHS-ester can hydrolyze to form (3-Carboxypropyl)trimethylammonium chloride and N-hydroxysuccinimide.

Common Reagents and Conditions

    Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents like dichloromethane are preferred to prevent hydrolysis.

    Catalysts: Coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the formation of the NHS-ester.

Major Products

The major products formed from the reactions of this compound include amide derivatives when reacted with amines and the corresponding carboxylic acid upon hydrolysis .

Scientific Research Applications

(3-Carboxypropyl)trimethylammonium chloride NHS-ester has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules by facilitating the formation of amide bonds.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of drug delivery systems and the conjugation of therapeutic agents to targeting molecules.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Carboxypropyl)trimethylammonium chloride NHS-ester involves the activation of carboxyl groups through the formation of an NHS-ester intermediate. This intermediate is highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds. The molecular targets and pathways involved include the nucleophilic attack by amines on the activated ester, resulting in the formation of amide linkages .

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide (NHS) Esters: These compounds share the NHS-ester functionality and are used for similar applications in bioconjugation.

    Carbodiimides: Compounds like DCC and EDC are used as coupling agents in the synthesis of NHS-esters and amides.

Uniqueness

(3-Carboxypropyl)trimethylammonium chloride NHS-ester is unique due to the presence of the trimethylammonium group, which imparts water solubility and enhances its reactivity in aqueous environments. This makes it particularly useful in biological applications where water solubility is essential .

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